molecular formula C12H13BrFNO B11940599 1-(5-Bromo-2-fluorobenzoyl)piperidine

1-(5-Bromo-2-fluorobenzoyl)piperidine

Cat. No.: B11940599
M. Wt: 286.14 g/mol
InChI Key: SVEHPMHYGUHNFP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(5-Bromo-2-fluorobenzoyl)piperidine typically involves the reaction of 5-bromo-2-fluorobenzoyl chloride with piperidine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a low temperature to ensure the complete formation of the desired product .

Chemical Reactions Analysis

1-(5-Bromo-2-fluorobenzoyl)piperidine undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1-(5-Bromo-2-fluorobenzoyl)piperidine has diverse applications across multiple scientific disciplines:

Chemistry

  • Intermediate for Complex Molecules : It serves as an intermediate in the synthesis of more complex organic compounds, facilitating the development of novel chemical entities .
  • Reactivity Studies : The compound undergoes various reactions such as substitution, oxidation, reduction, and hydrolysis, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

  • Biological Pathways : It is utilized in research to explore biological pathways and interactions, particularly those involving piperidine derivatives which are known for their biological activity .
  • Potential Therapeutic Properties : Investigations into its pharmacological effects suggest potential applications in treating various conditions due to its interaction with biological targets .

Medicine

  • Neuropharmacology : Research indicates that derivatives of piperidine compounds exhibit central nervous system effects, including potential antipsychotic properties. Studies have shown that similar compounds can act as antagonists to amphetamines, potentially leading to therapeutic applications in neuroleptic treatments .
  • Antimicrobial and Anticancer Studies : Preliminary studies suggest that modifications in related compounds can enhance antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli, as well as cytotoxic effects on cancer cell lines, warranting further exploration .

Data Tables

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial properties of bromopyridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that structural modifications significantly influenced potency, suggesting that similar changes in this compound could enhance its antimicrobial activity.

Analgesic Activity Assessment

Research on piperidine derivatives demonstrated effectiveness in reducing pain responses in animal models. These findings imply that this compound may also possess analgesic properties worth investigating further.

Anticancer Investigations

Experiments assessing the cytotoxic effects of furan-containing compounds on cancer cell lines revealed promising results. Given its structural similarities, this compound could be explored for anticancer applications.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorobenzoyl)piperidine involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Bromo-2-fluorobenzoyl)piperidine can be compared with other similar compounds, such as:

  • 1-(5-Bromo-2-chlorobenzoyl)piperidine
  • 1-(5-Bromo-2-methylbenzoyl)piperidine
  • 1-(5-Bromo-2-iodobenzoyl)piperidine

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications .

Properties

Molecular Formula

C12H13BrFNO

Molecular Weight

286.14 g/mol

IUPAC Name

(5-bromo-2-fluorophenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C12H13BrFNO/c13-9-4-5-11(14)10(8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2

InChI Key

SVEHPMHYGUHNFP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

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